molecular formula C11H23BrOSi B14316059 [(4-Bromo-3-methylbut-3-en-1-yl)oxy](tert-butyl)dimethylsilane CAS No. 113729-81-0

[(4-Bromo-3-methylbut-3-en-1-yl)oxy](tert-butyl)dimethylsilane

Cat. No.: B14316059
CAS No.: 113729-81-0
M. Wt: 279.29 g/mol
InChI Key: QOHTVOMPOYWGIU-UHFFFAOYSA-N
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Description

(4-Bromo-3-methylbut-3-en-1-yl)oxydimethylsilane is a chemical compound with the molecular formula C11H23BrOSi and a molecular weight of 279.289 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a tert-butyl-dimethylsilane group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-methylbut-3-en-1-yl)oxydimethylsilane typically involves the reaction of 4-bromo-3-methylbut-3-en-1-ol with tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole . The reaction is carried out in an anhydrous solvent like methylene chloride at low temperatures to ensure high yield and selectivity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-methylbut-3-en-1-yl)oxydimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium alkoxides or amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of ethers or amines.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alkanes.

Mechanism of Action

The mechanism of action of (4-Bromo-3-methylbut-3-en-1-yl)oxydimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the tert-butyl-dimethylsilane group provides steric protection and stability to the molecule . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-3-methylbut-3-en-1-yl)oxydimethylsilane is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic pathways and applications.

Properties

CAS No.

113729-81-0

Molecular Formula

C11H23BrOSi

Molecular Weight

279.29 g/mol

IUPAC Name

(4-bromo-3-methylbut-3-enoxy)-tert-butyl-dimethylsilane

InChI

InChI=1S/C11H23BrOSi/c1-10(9-12)7-8-13-14(5,6)11(2,3)4/h9H,7-8H2,1-6H3

InChI Key

QOHTVOMPOYWGIU-UHFFFAOYSA-N

Canonical SMILES

CC(=CBr)CCO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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